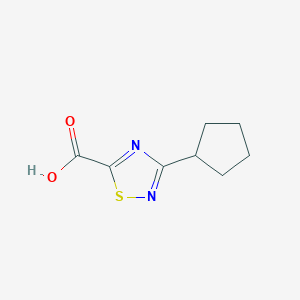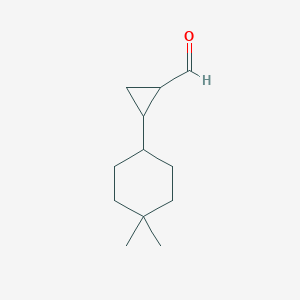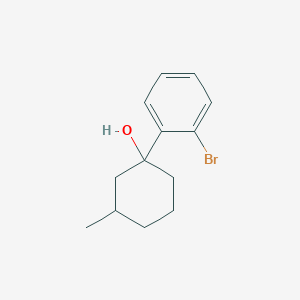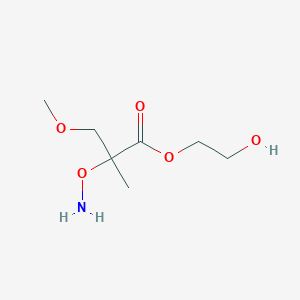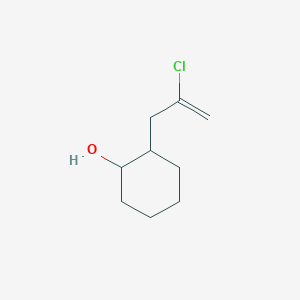
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H15ClO It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position and a 2-chloroprop-2-en-1-yl group is attached to the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-chloropropene in the presence of a base. The reaction proceeds via an aldol condensation followed by a reduction step to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 2-(2-Prop-2-en-1-yl)cyclohexanol.
Substitution: 2-(2-Aminoprop-2-en-1-yl)cyclohexan-1-ol or 2-(2-Thioprop-2-en-1-yl)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the chlorine atom and the hydroxyl group allows for multiple modes of interaction, including hydrogen bonding and covalent modification of target molecules.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol can be compared with similar compounds such as:
2-(2-Chloroprop-2-en-1-yl)cyclohexanone: This compound lacks the hydroxyl group and has different reactivity and applications.
2-(2-Bromoprop-2-en-1-yl)cyclohexan-1-ol: The bromine atom provides different reactivity compared to chlorine, affecting the compound’s chemical behavior.
2-(2-Chloroprop-2-en-1-yl)cyclohexane: This compound lacks the hydroxyl group and has different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Eigenschaften
Molekularformel |
C9H15ClO |
|---|---|
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
2-(2-chloroprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15ClO/c1-7(10)6-8-4-2-3-5-9(8)11/h8-9,11H,1-6H2 |
InChI-Schlüssel |
SZXJTSGATVLPGY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1CCCCC1O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


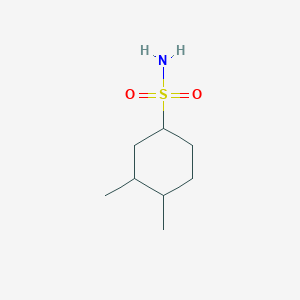
![3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13218656.png)
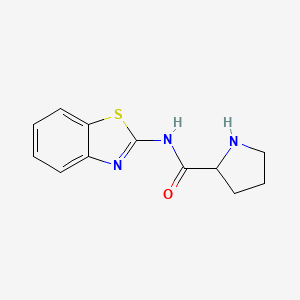
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
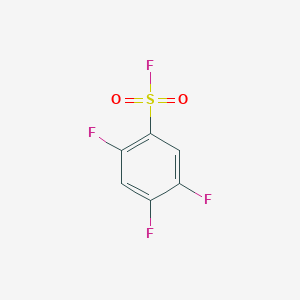
![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
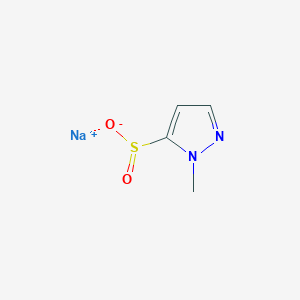
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

